molecular formula C7H4ClFO2 B1585691 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS No. 82128-69-6

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1585691
CAS No.: 82128-69-6
M. Wt: 174.55 g/mol
InChI Key: VHXIEGGPMOEWNK-UHFFFAOYSA-N
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Description

It is a derivative of salicylaldehyde, featuring a chlorine atom at the 3rd position, a fluorine atom at the 5th position, and a hydroxyl group at the 2nd position on a benzene ring, with a formyl group attached at one end

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluoro-2-hydroxybenzaldehyde can be synthesized through the formylation of 2-chloro-4-fluorophenol. This process involves the reaction of 2-chloro-4-fluorophenol with chloroform under reflux conditions in the presence of concentrated sodium hydroxide (NaOH) solution . The reaction proceeds as follows:

    Formylation Reaction: 2-chloro-4-fluorophenol reacts with chloroform (CHCl3) in the presence of NaOH to form this compound.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-fluoro-2-hydroxybenzoic acid.

    Reduction: Formation of 3-chloro-5-fluoro-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluoro-2-hydroxybenzaldehyde has several scientific research applications, including:

    Antibacterial Agent: It has been studied for its potential as an antibacterial agent, inhibiting the growth of various bacterial strains.

    Synthesis of Antimicrobial Complexes: It serves as a valuable building block for synthesizing complex molecules with potential antimicrobial properties.

    Organic Building Block: It is used as an intermediate in organic synthesis for the preparation of various compounds.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-2-hydroxybenzaldehyde involves its interaction with bacterial cell components. The presence of the formyl group and the phenolic hydroxyl group allows it to form complexes with bacterial enzymes, disrupting their normal function and inhibiting bacterial growth. The electron-withdrawing effects of the chlorine and fluorine atoms enhance its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzaldehyde
  • 5-Fluoro-2-hydroxybenzaldehyde
  • 3,5-Dichlorosalicylaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde

Uniqueness

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic properties. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing complex molecules with specific properties .

Properties

IUPAC Name

3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXIEGGPMOEWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382265
Record name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82128-69-6
Record name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82128-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (50 g.) was dissolved in 70 ml. of water. 2-Chloro-4-fluorophenol (10 g., 0.068 mole) was added and then chloroform (30 ml.) The mixture was refluxed for two hours. Addition of chloroform (30 ml.) and reflux for 2 hours was twice repeated. The reaction mixture was cooled to room temperature and crude product recovered as the sodium salt by filtration. The crude was taken into water and acidified with 1 N hydrochloric acid to yield product (6.6 g.) in the free phenolic form. The latter was chromatographed on 200 g. of silica gel, with 1:1 methylene chloride:hexane as eluant. The column was monitored by tlc. Clean product containing fractions were combined and evaporated to dryness to yield purified 3-chloro-5-fluoro-2-hydroxybenzaldehyde [3.08 g.; m.p. 81°-83° C., Rf 0.49 (1:1 methylene chloride:hexane); ir (CH2Cl2) 1658, 1460, 1439, 1289, 1230, 1116 cm-1 ].
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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